2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)pent-2-enedioic acid
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- A stereoselective approach for synthesizing ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates, which include compounds like 2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)pent-2-enedioic acid, is discussed in a study by Zhai et al. (2013). This method emphasizes stereocontrolled cis-configuration formation and the practical application in synthesizing commercially important side-chain materials for drugs such as cefcapene pivoxil (Zhai et al., 2013).
- Another synthesis method for related 2-amino or 2-(arylamino) thiazoles is described by Moriarty et al. (1992), involving the treatment of ketones with specific reagents to yield compounds with similar structures (Moriarty et al., 1992).
Biological Activities
- The biological activities of compounds containing a 1,3-thiazole nucleus linked to various skeletons, including penicillanic acid, are explored in research by Demirci et al. (2014). This study indicates that such compounds exhibit antimicrobial, antiurease, anti-β-lactamase, and/or antilipase activities (Demirci et al., 2014).
- The synthesis and study of new 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid derivatives by Al Dulaimy et al. (2017) reveal their potential as antibacterial agents, highlighting the relevance of thiazole-containing compounds in antimicrobial research (Al Dulaimy et al., 2017).
Medicinal Chemistry
- Research by Nagaladinne et al. (2020) on quinazolin-4-ones connected 1,3-thiazole indicates their antibacterial action, particularly against Mycobacterium tuberculosis. This suggests potential applications of thiazole compounds in treating bacterial infections, including tuberculosis (Nagaladinne et al., 2020).
- Narayana et al. (2004) synthesized 2-hydroxy-5-(1,3-thiazol-5-yl) benzamides and their derivatives, which showed significant antifungal activity. This indicates the potential use of thiazole derivatives in developing antifungal medications (Narayana et al., 2004).
Pharmaceutical Applications
- The synthesis of a conformationally rigid analogue of 2-aminoadipic acid, which includes a structure similar to 2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)pent-2-enedioic acid, is explored by Kubyshkin et al. (2009). This study highlights the potential for creating rigid analogues of bioactive compounds, offering insights into drug design and development (Kubyshkin et al., 2009).
properties
IUPAC Name |
2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6S/c19-13(20)7-6-11(14(21)22)12-9-25-15(17-12)18-16(23)24-8-10-4-2-1-3-5-10/h1-6,9H,7-8H2,(H,19,20)(H,21,22)(H,17,18,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJOTWMQVWNZSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC(=CS2)C(=CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00723601 | |
Record name | 2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)pent-2-enedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00723601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)pent-2-enedioic acid | |
CAS RN |
102199-53-1 | |
Record name | 2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)pent-2-enedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00723601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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